molecular formula C9H5F2N B6159005 1,3-difluoroisoquinoline CAS No. 703-58-2

1,3-difluoroisoquinoline

Cat. No. B6159005
CAS RN: 703-58-2
M. Wt: 165.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Difluoroisoquinoline is an organic compound belonging to the isoquinoline family, which is composed of two fused aromatic rings. It is a colorless to pale yellow liquid, and is soluble in organic solvents such as ethanol, acetone, and ether. 1,3-Difluoroisoquinoline has been studied extensively in the scientific community due to its wide range of applications in research, medicine, and industry. Its properties have been utilized in the synthesis of various compounds, in the development of new drugs, and in the production of fine chemicals.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 1,3-difluoroisoquinoline can be achieved through a multi-step process involving the conversion of a readily available starting material into the desired product.

Starting Materials
2,3-difluorobenzaldehyde, ethyl acetoacetate, ammonium acetate, sodium ethoxide, acetic anhydride, sulfuric acid, sodium nitrite, hydrochloric acid, sodium hydroxide, isoquinoline

Reaction
Step 1: Condensation of 2,3-difluorobenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and sodium ethoxide to form 2,3-difluoro-1,4-dihydroquinoline., Step 2: Oxidation of 2,3-difluoro-1,4-dihydroquinoline with sulfuric acid to form 2,3-difluoroquinoline., Step 3: Diazotization of 2,3-difluoroquinoline with sodium nitrite and hydrochloric acid to form the diazonium salt., Step 4: Coupling of the diazonium salt with isoquinoline in the presence of sodium hydroxide to form 1,3-difluoroisoquinoline.

Scientific Research Applications

1,3-Difluoroisoquinoline has been used extensively in scientific research due to its unique properties. It has been utilized in the synthesis of various compounds with potential medicinal applications, such as 1,3-difluoro-2-aminoethane, which has been studied for its potential use as an antifungal agent. Additionally, 1,3-difluoroisoquinoline has been used in the development of new drugs, such as the antifungal agent terbinafine, and in the production of fine chemicals. It has also been used in the synthesis of various dyes and pigments, as well as in the production of polymers and plastics.

Mechanism Of Action

1,3-Difluoroisoquinoline is believed to act as a proton acceptor, which allows it to interact with other molecules and form complexes. Additionally, it is believed to act as a catalyst, which allows it to increase the rate of chemical reactions. It is also believed to act as an inhibitor, which allows it to block certain biochemical pathways and prevent the formation of unwanted compounds.

Biochemical And Physiological Effects

1,3-Difluoroisoquinoline has been studied for its potential biochemical and physiological effects. It has been found to possess antifungal activity, which may be due to its ability to interact with the cell membrane of fungi and disrupt its structure. Additionally, it has been found to possess anti-inflammatory activity, which may be due to its ability to inhibit the production of inflammatory mediators. It has also been found to possess antiviral activity, which may be due to its ability to inhibit the replication of viruses.

Advantages And Limitations For Lab Experiments

1,3-Difluoroisoquinoline has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and readily available. Additionally, it is relatively stable and has a low toxicity profile, making it safe to use in lab experiments. However, due to its low solubility in water, it can be difficult to work with in aqueous solutions. Additionally, its proton acceptor properties can make it difficult to control in certain experiments.

Future Directions

1,3-Difluoroisoquinoline has potential for further research and development. One potential direction is to further investigate its potential as an antifungal agent, as it has been found to possess antifungal activity. Additionally, further research into its potential as an anti-inflammatory and antiviral agent could be beneficial, as it has been found to possess these properties. Additionally, further research into its potential as a catalyst could be beneficial, as it has been found to possess catalytic activity. Finally, further research into its potential as an inhibitor could be beneficial, as it has been found to possess inhibitory activity.

properties

CAS RN

703-58-2

Product Name

1,3-difluoroisoquinoline

Molecular Formula

C9H5F2N

Molecular Weight

165.1

Purity

95

Origin of Product

United States

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